5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(PROP-2-EN-1-YL)ANILINE
Overview
Description
5-[4-(4-Methylbenzoyl)piperazin-1-yl]-2-nitro-N-(prop-2-en-1-yl)aniline: is a complex organic compound that features a piperazine ring substituted with a methylbenzoyl group and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(4-Methylbenzoyl)piperazin-1-yl]-2-nitro-N-(prop-2-en-1-yl)aniline typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Methylbenzoyl Group: The methylbenzoyl group can be introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride and an appropriate catalyst.
Nitration of Aniline: The nitro group can be introduced through nitration of aniline using nitric acid and sulfuric acid under controlled conditions.
Alkylation: The final step involves the alkylation of the aniline derivative with prop-2-en-1-yl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the prop-2-en-1-yl group.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and piperazine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts .
Biology: In biological research, the compound can be used to study the interactions of piperazine derivatives with biological targets, including enzymes and receptors .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 5-[4-(4-Methylbenzoyl)piperazin-1-yl]-2-nitro-N-(prop-2-en-1-yl)aniline involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: This compound shares the piperazine and methylbenzoyl moieties but lacks the nitro and prop-2-en-1-yl groups.
1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride: This compound features the piperazine and prop-2-en-1-yl groups but lacks the nitro and methylbenzoyl moieties.
Uniqueness: The presence of both the nitro and prop-2-en-1-yl groups in 5-[4-(4-Methylbenzoyl)piperazin-1-yl]-2-nitro-N-(prop-2-en-1-yl)aniline makes it unique compared to similar compounds. These functional groups can impart distinct chemical reactivity and biological activity, making the compound valuable for specific applications .
Properties
IUPAC Name |
(4-methylphenyl)-[4-[4-nitro-3-(prop-2-enylamino)phenyl]piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-3-10-22-19-15-18(8-9-20(19)25(27)28)23-11-13-24(14-12-23)21(26)17-6-4-16(2)5-7-17/h3-9,15,22H,1,10-14H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAHLXWCRKBOEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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